![molecular formula C19H18N2O4S B2663992 Methyl 3-ethyl-2-(3-methoxybenzoyl)imino-1,3-benzothiazole-6-carboxylate CAS No. 897615-84-8](/img/structure/B2663992.png)
Methyl 3-ethyl-2-(3-methoxybenzoyl)imino-1,3-benzothiazole-6-carboxylate
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Description
Methyl 3-ethyl-2-(3-methoxybenzoyl)imino-1,3-benzothiazole-6-carboxylate is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound belongs to the family of benzothiazole derivatives and has been extensively studied for its potential applications in various fields.
Scientific Research Applications
Synthesis and Derivative Development
Researchers have explored various synthetic pathways and reactions to develop derivatives of benzothiazole compounds. For instance, oxidative routes have been employed to prepare the benzothiazole core of natural products, highlighting a biomimetic approach in synthesizing complex structures (Blunt et al., 2015). Additionally, studies have shown the preparation of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives through interactions with various reagents, demonstrating the versatility of benzothiazole derivatives in synthesizing new compounds with potential applications in medicinal chemistry (Mohamed, 2014).
Biological Activity
Some benzothiazole derivatives have been evaluated for their antimicrobial activity, showcasing the potential of these compounds in developing new antibiotics or antifungal agents. For example, novel synthesis and biological activity studies of 2-substituted derivatives of benzothiazoles have been conducted, revealing potential antimicrobial properties (Badne et al., 2011). This indicates the importance of such compounds in addressing the ongoing challenge of resistant microbial strains.
Heterocyclic Compound Development
The development of heterocyclic compounds from benzothiazoles is crucial for various applications, including pharmaceuticals and agrochemicals. Research into the synthesis of imino-4-methoxyphenol thiazole derived Schiff base ligands has shown the potential for these compounds in antimicrobial applications, highlighting the role of benzothiazole derivatives in creating compounds with specific biological activities (Vinusha et al., 2015).
properties
IUPAC Name |
methyl 3-ethyl-2-(3-methoxybenzoyl)imino-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S/c1-4-21-15-9-8-13(18(23)25-3)11-16(15)26-19(21)20-17(22)12-6-5-7-14(10-12)24-2/h5-11H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIOSUYFIYCPDRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C(=O)OC)SC1=NC(=O)C3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-ethyl-2-(3-methoxybenzoyl)imino-1,3-benzothiazole-6-carboxylate |
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